1-(2,6-Difluoro-3-iodophenyl)ethanone
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Overview
Description
1-(2,6-Difluoro-3-iodophenyl)ethanone is an organic compound with the molecular formula C8H5F2IO. It is characterized by the presence of fluorine and iodine atoms attached to a phenyl ring, along with an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Difluoro-3-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 2,6-difluoroacetophenone using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluoro-3-iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions yield various substituted phenyl ethanones.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or alkanes .
Scientific Research Applications
1-(2,6-Difluoro-3-iodophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-3-iodophenyl)ethanone involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The ethanone group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)ethanone: Lacks the iodine atom, resulting in different reactivity and applications.
1-(3-Iodophenyl)ethanone:
1-(2,6-Dichlorophenyl)ethanone: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.
Uniqueness: 1-(2,6-Difluoro-3-iodophenyl)ethanone is unique due to the combination of fluorine and iodine atoms, which impart distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5F2IO |
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Molecular Weight |
282.03 g/mol |
IUPAC Name |
1-(2,6-difluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5F2IO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3 |
InChI Key |
RIFLILBPNCQAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)I)F |
Origin of Product |
United States |
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